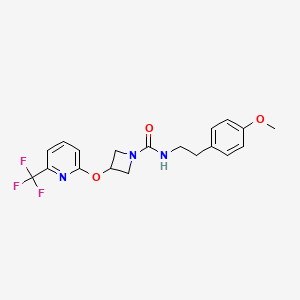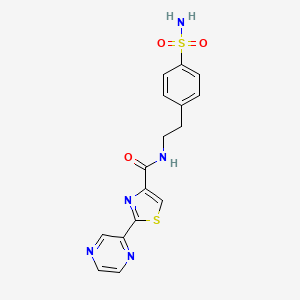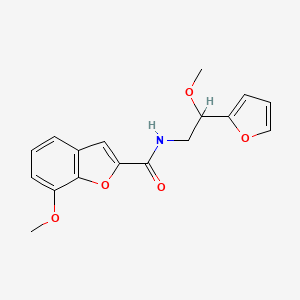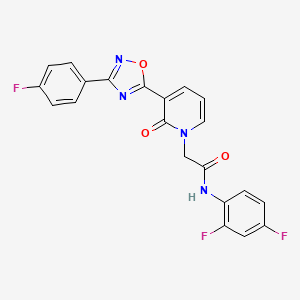
4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one” is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrazoline ring substituted with a phenyl group, a methyl group, a chlorine atom, and a 2-methylimidazolylmethyl group . The exact three-dimensional structure and stereochemistry would require experimental determination through methods such as X-ray crystallography.Chemical Reactions Analysis
Pyrazolines can undergo various chemical reactions, often involving the nitrogen atoms or any substituents on the ring . The reactivity of this specific compound would depend on factors like steric hindrance and electronic effects from its substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, we can only predict that its properties would be influenced by factors like its molecular structure and the nature of its substituents .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activities
One significant application of derivatives of 4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one is in the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups. These derivatives have shown promise in anticancer activities. For example, compounds synthesized from these derivatives exhibited significant anticancer activities against human prostate cancer PC-3 cells, with one compound demonstrating the strongest activities with an IC50 of 44.45 μM (Jin, 2015).
Ligating Properties with Metals
Another application is found in the field of inorganic chemistry, where derivatives of this compound have been studied for their ligating properties with metals like chromium(III). The synthesized chromium(III) chelates have been characterized by various methods, including elemental analysis, electronic and infrared spectra, and magnetic susceptibility measurements. These studies help in understanding the coordination chemistry of such compounds (Patel et al., 1986).
Antifungal and Antibacterial Properties
Derivatives of 4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one have also been explored for their antifungal and antibacterial properties. For instance, certain synthesized compounds demonstrated excellent biocidal properties in antifungal and antibacterial studies, highlighting their potential in medicinal chemistry (Youssef & Omar, 2007).
Antioxidant Activity
In addition to the above applications, these compounds have been utilized as cores for the synthesis of various derivatives with potential antioxidant activities. Such studies are crucial in the search for new antioxidant agents, which are important in combating oxidative stress-related diseases (Gaffer et al., 2017).
DNA Binding Studies
The derivatives of this compound have been used in DNA binding studies. For example, Schiff base ligands synthesized from these derivatives were employed to study their interaction with DNA. Such studies are significant in understanding the binding behavior of potential drug molecules with DNA, which is crucial in drug design and discovery (Jadeja et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-5-[(2-methylimidazol-1-yl)methyl]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-11-17-8-9-19(11)10-13-14(16)15(21)20(18(13)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIYXNMOOYASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C(=O)N(N2C)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-3-((2-methylimidazolyl)methyl)-1-phenyl-3-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2435752.png)
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)





![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2435769.png)


![(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2435774.png)
